

An In-Depth Technical Guide to Labrafil® Grades and Their Chemical Composition

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Compound of Interest

Compound Name: *Labrafil*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different grades of **Labrafil®**, a versatile series of non-ionic water-dispersible surfactants. These excipients are widely utilized in the pharmaceutical industry as solubilizers and absorption enhancers for poorly water-soluble active pharmaceutical ingredients (APIs). This document details their chemical composition, physicochemical properties, and the experimental methodologies used for their characterization, offering valuable insights for formulation development.

Introduction to Labrafil®

Labrafil® grades are oleoyl, linoleoyl, or lauroyl macrogolglycerides, also known as polyoxylglycerides. They are complex mixtures of mono-, di-, and triglycerides, along with mono- and diesters of polyethylene glycol (PEG), with an average of six ethylene oxide units (PEG-6).^{[1][2][3]} The specific fatty acid composition and the ratio of these components determine the physicochemical properties and functionality of each grade. Their ability to self-emulsify in aqueous media to form coarse dispersions (emulsions) makes them key components in the development of self-emulsifying drug delivery systems (SEDDS).^{[4][5]}

Chemical Composition of Labrafil® Grades

The chemical identity of each **Labrafil®** grade is defined by its primary fatty acid constituent. The three main grades are **Labrafil® M 1944 CS**, **Labrafil® M 2125 CS**, and **Labrafil® M 2130 CS**.

Table 1: Chemical Description of **Labrafil®** Grades

Grade	Chemical Name (USP/NF)	Main Fatty Acid Component(s)	Chemical Description
Labrafil® M 1944 CS	Oleoyl Polyoxyl-6 Glycerides	Oleic Acid (C18:1)	Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic acid.[3][4]
Labrafil® M 2125 CS	Linoleoyl Polyoxyl-6 Glycerides	Linoleic Acid (C18:2)	Consists of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of linoleic acid.[4][6]
Labrafil® M 2130 CS	Lauroyl Polyoxyl-6 Glycerides	Lauric Acid (C12) and Stearic Acid (C18)	Consists mainly of mono-, di-, and triglycerides and PEG-6 (MW 300) mono- and diesters of lauric and stearic acids.[7][8]

The fatty acid profile is a critical quality attribute that influences the performance of the excipient. The typical fatty acid composition for each grade is summarized below.

Table 2: Typical Fatty Acid Composition of **Labrafil®** Grades (%)

Fatty Acid	Labrafil® M 1944 CS	Labrafil® M 2125 CS	Labrafil® M 2130 CS
Caprylic Acid (C8:0)	-	-	≤ 15.0
Capric Acid (C10:0)	-	-	≤ 12.0
Lauric Acid (C12:0)	-	-	30.0 - 50.0
Myristic Acid (C14:0)	-	-	5.0 - 25.0
Palmitic Acid (C16:0)	4.0 - 9.0	4.0 - 20.0	4.0 - 25.0
Stearic Acid (C18:0)	≤ 6.0	≤ 6.0	5.0 - 35.0
Oleic Acid (C18:1)	58.0 - 80.0	20.0 - 35.0	-
Linoleic Acid (C18:2)	15.0 - 35.0	50.0 - 65.0	-
Linolenic Acid (C18:3)	≤ 2.0	≤ 2.0	-
Arachidic Acid (C20:0)	≤ 2.0	≤ 1.0	-
Eicosenoic Acid (C20:1)	≤ 2.0	≤ 1.0	-
Data sourced from USP monographs for the respective polyoxyglycerides.[1]			

Physicochemical Properties

The physicochemical properties of **Labrafil®** grades are tailored to suit various formulation requirements. Key parameters include the physical form, viscosity, and the hydrophilic-lipophilic balance (HLB).

Table 3: Physicochemical Properties of **Labrafil®** Grades

Property	Labrafil® M 1944 CS	Labrafil® M 2125 CS	Labrafil® M 2130 CS
Physical Form	Liquid	Liquid	Waxy Solid
Viscosity (at 20°C)	75 - 95 mPa·s	70 - 90 mPa·s	N/A (Melting Point: 33 - 38°C)
HLB (PIT Method)	9 ± 1	9 ± 1	9 ± 1
Data sourced from Gattefossé technical datasheets. [3] [4] [7]			

Experimental Protocols for Characterization

The characterization of **Labrafil®** grades involves a series of analytical tests as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for polyoxyglycerides.

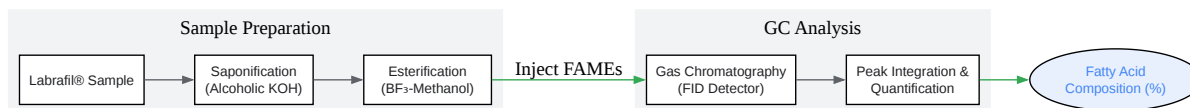
Fatty Acid Composition by Gas Chromatography (GC)

This method determines the percentage of each fatty acid in the excipient.

Methodology:

- Saponification: The glycerides and PEG esters are saponified using an alcoholic potassium hydroxide solution to liberate the fatty acids as potassium salts.
- Esterification: The fatty acid salts are then esterified, typically to their methyl esters (FAMES), using a reagent such as boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids for GC analysis.[\[9\]](#)
- GC Analysis: The resulting FAMES are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID). A capillary column with a polar stationary phase is typically used for the separation of FAMES.[\[10\]](#)
- Quantification: The percentage of each fatty acid is calculated based on the peak area relative to the total area of all fatty acid peaks. An internal standard may be used for more accurate quantification.

Workflow for Fatty Acid Composition Analysis



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Caption: Workflow for Determining Fatty Acid Composition.

Viscosity Measurement

The viscosity of the liquid **Labrafil®** grades is determined using a rotational viscometer.

Methodology:

- **Temperature Control:** The sample is equilibrated to a specified temperature (e.g., 20°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.
- **Instrument Setup:** A rotational viscometer (e.g., Brookfield type) is used with a specified spindle and rotational speed suitable for the expected viscosity range of the sample.
- **Measurement:** The spindle is immersed in the sample, and the viscometer is run until a stable torque reading is obtained.
- **Calculation:** The viscosity in mPa·s is calculated from the torque reading, the spindle geometry, and the rotational speed.

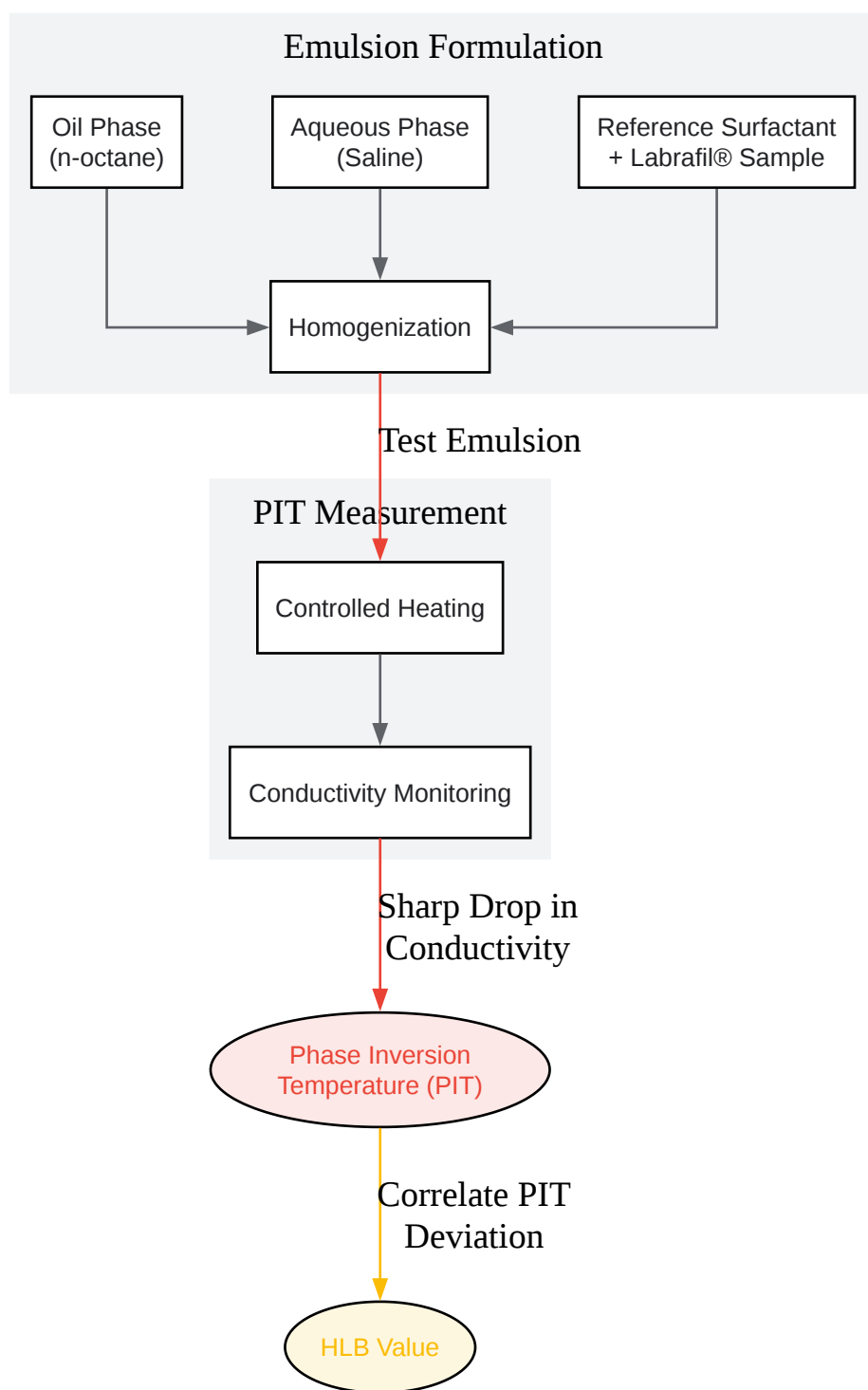
Hydrophilic-Lipophilic Balance (HLB) Determination by Phase Inversion Temperature (PIT) Method

The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. Gattefossé utilizes the Phase Inversion Temperature (PIT) method for its accuracy and reproducibility.[2]

Methodology:

- **Emulsion Preparation:** A series of emulsions are prepared with a standard oil phase (e.g., n-octane), a saline aqueous phase, and a mixture of a reference surfactant and the **Labrafil®** sample at varying ratios.
- **Heating and Conductivity Measurement:** Each emulsion is heated at a controlled rate while its electrical conductivity is continuously monitored.
- **PIT Determination:** The PIT is the temperature at which the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, indicated by a sharp drop in conductivity.
- **HLB Calculation:** The deviation in the PIT caused by the addition of the **Labrafil®** sample is proportional to its HLB value. A calibration curve established with surfactants of known HLB values is used to determine the HLB of the sample.

Logical Flow for HLB Determination via PIT Method



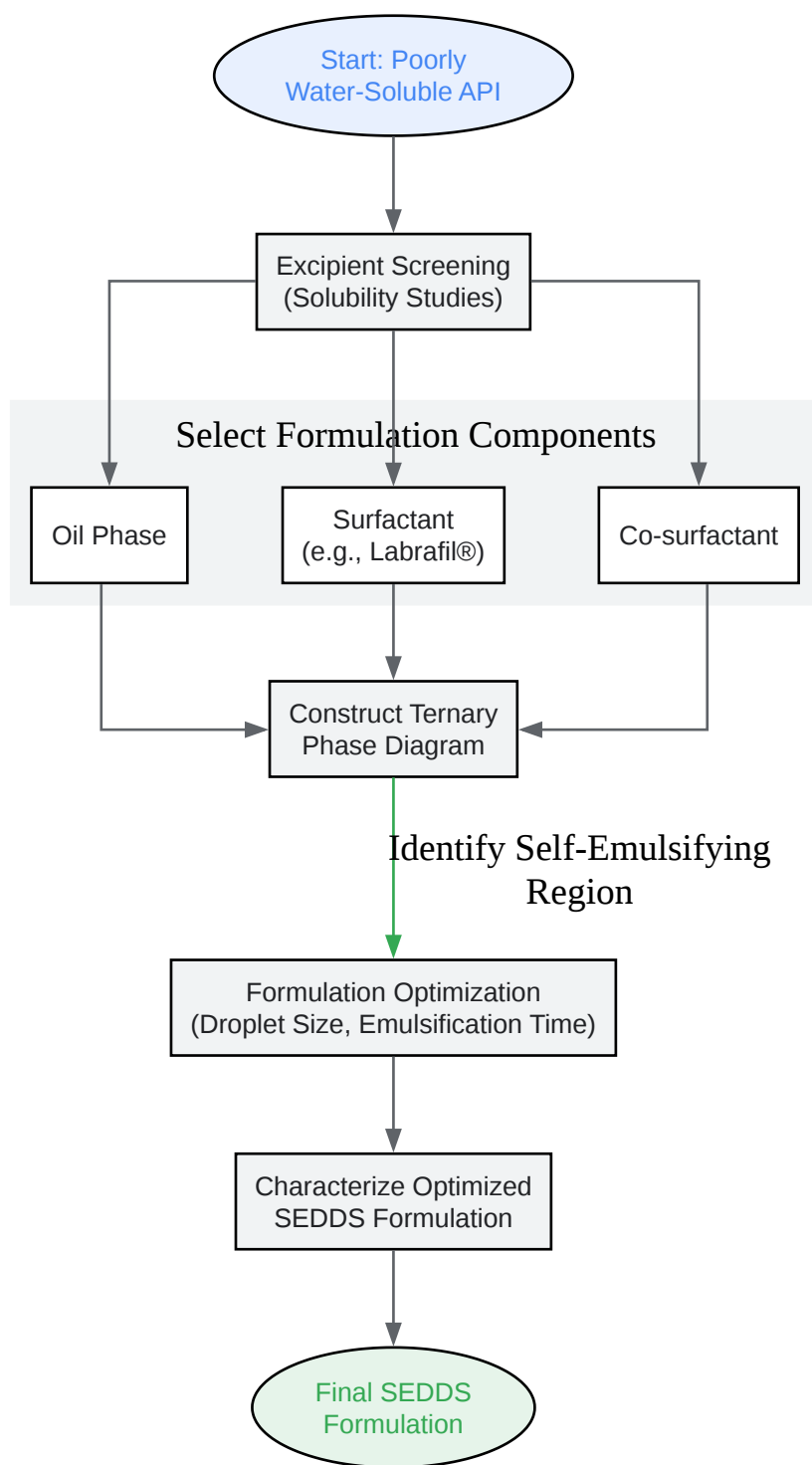
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Caption: Process for HLB Value Determination.

Application in Drug Development: Self-Emulsifying Drug Delivery Systems (SED DS)

A primary application of **Labrafil®** is in the formulation of SED DS to enhance the oral bioavailability of poorly water-soluble drugs. The following diagram illustrates a logical workflow for developing a SED DS formulation using **Labrafil®**.

Workflow for SED DS Formulation Development



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Caption: Workflow for SEDDS Formulation.

Conclusion

The various grades of **Labrafil®** offer a range of versatile excipients for the formulation of challenging APIs. A thorough understanding of their chemical composition and physicochemical properties, as detailed in this guide, is essential for their effective application in drug development. The provided experimental methodologies serve as a foundation for the quality control and characterization of these valuable formulation tools.

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